molecular formula C9H20Cl2N2O B594898 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride CAS No. 1219961-32-6

1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

Cat. No.: B594898
CAS No.: 1219961-32-6
M. Wt: 243.172
InChI Key: DXYDSIGDVKQGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a pyrrolidine ring system, a nitrogen-containing heterocycle that is a fundamental building block in many biologically active molecules and approved drugs . The pyrrolidine ring is a common scaffold found in a wide range of therapeutic agents, contributing to properties such as metabolic stability and the ability to form multiple hydrogen bonds . This specific compound possesses a unique structure with two pyrrolidine units, one of which is substituted with a hydroxyl group, offering potential sites for further chemical modification. As a salt form, the dihydrochloride likely enhances the compound's stability and solubility for research purposes. Researchers utilize such pyrrolidine derivatives as key intermediates or building blocks in the stereoselective synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds . Given the established role of pyrrolidine derivatives in medicinal chemistry, this chemical serves as a valuable precursor for investigators working in drug discovery and the synthesis of biologically active compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(pyrrolidin-3-ylmethyl)pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c12-9-2-4-11(7-9)6-8-1-3-10-5-8;;/h8-10,12H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYDSIGDVKQGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCC(C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716647
Record name 1-[(Pyrrolidin-3-yl)methyl]pyrrolidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219961-32-6
Record name 1-[(Pyrrolidin-3-yl)methyl]pyrrolidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amine Protection and Alkylation Strategies

A foundational approach involves introducing a pyrrolidinylmethyl group to 3-pyrrolidinol. Patent US7652152B2 outlines methods for synthesizing analogous pyrrolidine derivatives via amine protection and alkylation. For 1-(3-pyrrolidinylmethyl)-3-pyrrolidinol, the primary alcohol of 3-pyrrolidinol is activated as a leaving group (e.g., bromide) using bromic acid or acetylbromide in acetic acid at 10–50°C for 3–6 hours. Subsequent nucleophilic substitution with 3-pyrrolidinylmethylamine under basic conditions (e.g., K₂CO₃ in methanol/water) yields the tertiary amine intermediate.

Example Conditions:

StepReagents/ConditionsYieldSource
HalogenationAcetylbromide, acetic acid, 25°C, 4h85%
Alkylation3-Pyrrolidinylmethylamine, K₂CO₃, MeOH/H₂O72%

Lactam Cyclization and Reduction

An alternative route from CN113321605A employs lactam intermediates. Starting with 4-amino-2-hydroxybutyric acid, esterification (e.g., ethyl ester) followed by lactam cyclization forms a pyrrolidinone scaffold. Reduction of the lactam carbonyl using sodium borohydride or LiAlH₄ yields 3-pyrrolidinol. Introducing the 3-pyrrolidinylmethyl group via Mannich reaction (formaldehyde and pyrrolidine) completes the backbone before dihydrochloride salt formation.

Critical Parameters:

  • Lactam cyclization: Sulfuric acid catalysis at 80°C for 12 hours.

  • Mannich reaction: Formaldehyde (1.2 eq), pyrrolidine (1 eq), ethanol solvent, 50°C, 6h.

Dihydrochloride Salt Formation

Acid-Base Neutralization

The free base of 1-(3-pyrrolidinylmethyl)-3-pyrrolidinol is treated with hydrochloric acid (2 eq) in ethanol or water. Patent US7652152B2 details salt formation by adjusting pH to ≤1.2 with concentrated HCl, followed by filtration and vacuum distillation. The dihydrochloride salt precipitates at 5°C with >90% purity after recrystallization.

Optimized Protocol:

ParameterValueSource
HCl Concentration12N, 2 equivalents
Temperature5°C during precipitation
RecrystallizationEthanol/water (3:1), −20°C, 24h

Comparative Analysis of Methodologies

Yield and Purity Trade-offs

Direct alkylation (Section 1.1) offers shorter synthetic steps but requires stringent control of halogenation conditions to avoid over-alkylation. In contrast, the lactam route (Section 1.2) provides higher stereochemical fidelity, critical for pharmaceutical applications, albeit with lower overall yields (∼60% vs. 72% for alkylation).

Solvent and Base Selection

  • Alkylation: Methanol/water mixtures with K₂CO₃ minimize side reactions.

  • Reduction: Sodium borohydride in methanol is safer than LiAlH₄ but requires acidic workup (pH ≤1.2).

Industrial-Scale Considerations

Cost-Efficiency of Halogenation

Bromic acid in acetic acid is cost-effective for large-scale halogenation, though acetylbromide offers faster reaction times (4h vs. 6h). Patent US7652152B2 reports a 85% yield for bromide activation at 25°C, scalable to 500L reactors with consistent purity.

Waste Management

The lactam route generates aqueous waste from acid catalysis, necessitating neutralization with NaOH (10N) before disposal. Direct alkylation produces less waste but requires solvent recovery systems for methanol.

Recent Advances and Alternatives

Continuous Flow Chemistry

Microreactor systems could optimize exothermic steps like halogenation, improving safety and yield. Patent CN113321605A highlights the feasibility of continuous reduction using borane-THF complexes, adaptable to dihydrochloride synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium hydride (NaH) and alkyl halides are often employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Comparisons

Structural Complexity The target compound features two pyrrolidine rings and a hydroxyl group, distinguishing it from simpler analogs like dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride, which lacks hydroxyl functionality .

Solubility and Bioavailability

  • Dihydrochloride salts generally exhibit high water solubility at acidic pH (e.g., Berotralstat dihydrochloride is soluble at pH ≤4) . This property is critical for oral bioavailability in pharmaceuticals, a trait shared by the target compound.

Pharmacological Relevance While the target compound is primarily an intermediate, analogs like Berotralstat dihydrochloride demonstrate therapeutic applications (e.g., plasma kallikrein inhibition) . Pyrrolidinone derivatives (e.g., 1-Aminopyrrolidin-2-one hydrochloride) are employed in peptidomimetics due to their resemblance to peptide bonds .

Synthetic Utility

  • The dimethylamine substituent in dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride enhances its reactivity in alkylation reactions, whereas the target compound’s hydroxyl group may facilitate nucleophilic substitutions .

Research Findings and Data

  • Thermal Stability: Pyrrolidine derivatives like 1-Aminopyrrolidin-2-one hydrochloride exhibit high melting points (~227°C), suggesting robust thermal stability, which may extend to the target compound .
  • Safety Profiles : Safety data for 3,3-dimethyl-pyrrolidine hydrochloride () indicate standard handling precautions for pyrrolidine salts, including avoiding inhalation and skin contact .

Biological Activity

1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of pyrrolidine with formaldehyde and hydrogen chloride. The process involves:

  • Formation of Pyrrolidinylmethyl Intermediate : Pyrrolidine reacts with formaldehyde to create an intermediate.
  • Hydrochloride Formation : The intermediate is treated with hydrogen chloride to yield the dihydrochloride salt.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate their activity, leading to several biological effects. Specific mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which can affect metabolic pathways.
  • Receptor Binding : It may bind to specific receptors in the body, influencing physiological responses.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxicity against cancer cell lines. For instance:

  • Cytotoxicity Studies : Mannich bases related to this compound have shown activity against androgen-independent prostate cancer (PC-3) cells, with IC50 values ranging from 8.2 to 32.1 μM. These compounds interfere with DNA topoisomerase I, a crucial enzyme in DNA replication .

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. Studies suggest that it may reduce inflammation through modulation of inflammatory mediators and pathways.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound effectively inhibited specific enzymes involved in metabolic processes, suggesting potential applications in metabolic disorders.
  • Therapeutic Applications : Investigations into the therapeutic potential of this compound highlight its use in developing analgesics and anti-inflammatory drugs, with ongoing research into its efficacy and safety profiles.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
1-Methyl-3-(3-pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochlorideStructureAnticancer activity
Pyrrolidine-2-one-Antimicrobial properties
Pyrrolidine-2,5-diones-Potential neuroprotective effects

This table illustrates that while other compounds exhibit noteworthy biological activities, this compound's unique structure contributes to its distinct pharmacological properties.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride with high purity and yield?

  • Methodological Answer : Synthesis optimization should involve iterative testing of reductive amination, alkylation, or cyclization routes. For example, reductive amination of pyrrolidinylmethyl precursors with ketones or aldehydes under hydrogenation conditions (e.g., using Pd/C or NaBH4_4) can yield the target compound. Factors such as solvent polarity (e.g., ethanol vs. THF), temperature (25–80°C), and stoichiometric ratios of reactants should be systematically varied to maximize yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical, with purity assessed by HPLC or LC-MS .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) is essential for confirming stereochemistry and substituent positions. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and salt formation (dihydrochloride). Differential Scanning Calorimetry (DSC) can assess thermal stability, and FT-IR spectroscopy identifies functional groups (e.g., amine and alcohol moieties) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for GPCRs or ion channels) to screen for affinity. Cell viability assays (MTT or ATP-luciferase) in relevant cell lines (e.g., neuronal or cancer) can assess cytotoxicity. Enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays) should employ kinetic analysis (IC50_{50} determination) with positive controls .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or cell models. Conduct meta-analysis of experimental parameters and validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Compare structural analogs (e.g., 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride ) to identify substituent-dependent activity trends. Statistical tools like Bland-Altman plots or ANOVA can quantify reproducibility .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis of predicted binding pockets in target proteins. Use CRISPR-Cas9 knockout models to confirm target relevance. Pharmacodynamic studies in animal models (e.g., pharmacokinetic/pharmacodynamic modeling) paired with transcriptomic or proteomic profiling can uncover downstream pathways .

Q. How can researchers assess the pharmacokinetic properties of this compound, such as bioavailability and metabolic stability?

  • Methodological Answer : Employ in vitro assays like Caco-2 permeability models for intestinal absorption and cytochrome P450 inhibition screens (e.g., CYP3A4/2D6). In vivo studies using radiolabeled compound (e.g., 14^{14}C-tracking) with LC-MS/MS quantification in plasma and tissues determine half-life and distribution. Metabolite identification via high-resolution mass spectrometry (HRMS) and NMR clarifies metabolic pathways .

Q. What computational approaches are effective for predicting off-target interactions and toxicity risks?

  • Methodological Answer : Use QSAR models (e.g., SwissADME or ProTox-II) to predict ADMET profiles. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to off-target proteins (e.g., hERG channels for cardiac toxicity). Leverage cheminformatics databases (PubChem ) to cross-reference structural alerts associated with adverse effects .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to minimize variability in pharmacological assays?

  • Methodological Answer : Use a log-scale concentration range (e.g., 1 nM–100 μM) with at least six data points per curve. Include internal controls (e.g., reference agonists/antagonists) and normalize data to vehicle-treated groups. Replicate experiments across independent batches (n ≥ 3) and apply nonlinear regression models (e.g., Hill equation) for EC50_{50}/IC50_{50} calculation. Outlier detection methods (e.g., Grubbs’ test) ensure data robustness .

Q. What methods are recommended for validating the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C. Monitor degradation products via LC-MS over 24–72 hours. Accelerated stability testing (40°C/75% RH) over weeks can predict shelf life. Use Arrhenius equation kinetics to extrapolate long-term stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.